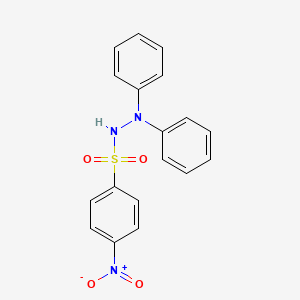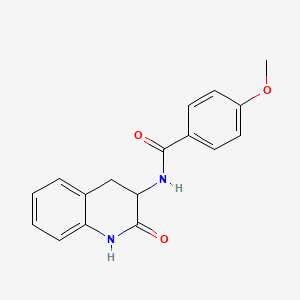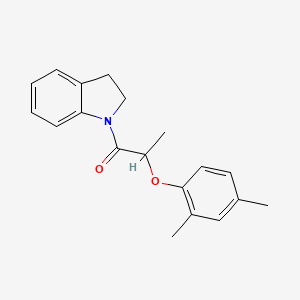![molecular formula C24H19BrN2O3S B6001853 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide](/img/structure/B6001853.png)
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a bromine-substituted aniline, and a naphthalen-1-ylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Naphthalen-1-ylacetamide Preparation: This can be synthesized by reacting naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.
3-Bromoaniline Preparation: This involves the bromination of aniline using bromine in an appropriate solvent like acetic acid.
Benzenesulfonyl Chloride Preparation: This can be synthesized by reacting benzene with chlorosulfonic acid.
The final step involves the coupling of these intermediates:
Coupling Reaction: Naphthalen-1-ylacetamide is reacted with 3-bromoaniline in the presence of a base such as sodium hydroxide to form the intermediate product.
Sulfonylation: The intermediate product is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or dehalogenated products.
Substitution: Formation of iodinated or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-naphthalen-1-ylacetamide
- 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-naphthalen-1-ylacetamide
- 2-[N-(benzenesulfonyl)-3-iodoanilino]-N-naphthalen-1-ylacetamide
Uniqueness
Compared to similar compounds, 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide is unique due to the presence of the bromine atom at the 3-position of the aniline ring. This specific substitution pattern can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3S/c25-19-10-7-11-20(16-19)27(31(29,30)21-12-2-1-3-13-21)17-24(28)26-23-15-6-9-18-8-4-5-14-22(18)23/h1-16H,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLVFTBHGDXGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6001772.png)

![N-(3,4-difluorobenzyl)-3-{1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6001779.png)
![2-(4-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B6001783.png)
![Ethyl 2-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate](/img/structure/B6001803.png)



![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6001819.png)
![N-butyl-2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]hydrazinecarbothioamide](/img/structure/B6001827.png)
![N-isopropyl-N-(2-methoxyethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6001834.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B6001840.png)
![2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B6001849.png)
![7-(2-methoxyethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6001856.png)
